molecular formula C30H39O6P B14413583 Tris(2,6-diethoxyphenyl)phosphane CAS No. 85417-42-1

Tris(2,6-diethoxyphenyl)phosphane

Cat. No.: B14413583
CAS No.: 85417-42-1
M. Wt: 526.6 g/mol
InChI Key: FWVVEAVTTAPEHM-UHFFFAOYSA-N
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Description

Significance of Bulky, Electron-Rich Triarylphosphines in Organometallic and Organic Synthesis

Bulky, electron-rich triarylphosphines are a cornerstone of modern organometallic chemistry and organic synthesis. Their steric bulk and strong electron-donating capabilities are crucial for enhancing the catalytic activity of transition metals, particularly palladium. nih.gov The steric hindrance created by the bulky substituents around the phosphorus atom promotes the formation of coordinatively unsaturated metal centers, which are often the catalytically active species. nih.gov Simultaneously, the electron-rich nature of these phosphines increases the electron density on the metal center, which can facilitate key steps in catalytic cycles, such as oxidative addition. nih.gov These properties have led to breakthroughs in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with previously unreactive substrates, such as aryl chlorides. mdpi.com

Contextualization within the Broader Class of Substituted Triarylphosphanes

Substituted triarylphosphines represent a diverse class of ligands whose properties can be finely tuned by altering the substituents on the aryl rings. The introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or ethoxy (-OCH2CH3) groups, increases the electron density on the phosphorus atom, enhancing its nucleophilicity and Lewis basicity. rsc.orgrsc.org The position of these substituents is also critical. Ortho-substitution, as seen in Tris(2,6-dimethoxyphenyl)phosphine (B1586704), imparts significant steric bulk around the phosphorus atom. This is in contrast to para-substituted analogues, which may be more electron-rich but are significantly less sterically demanding. The interplay between these electronic and steric effects allows for the rational design of phosphine (B1218219) ligands for specific catalytic applications.

Scope and Objectives of Academic Inquiry Pertaining to Tris(2,6-dimethoxyphenyl)phosphine

Academic research on Tris(2,6-dimethoxyphenyl)phosphine has primarily focused on its application as a ligand in transition metal catalysis and as an organocatalyst in its own right. Key areas of investigation include its role in facilitating various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. sigmaaldrich.com Furthermore, its utility as a nucleophilic catalyst in reactions like aza-Morita-Baylis-Hillman reactions and for the synthesis of nitrogen heterocycles has been explored. sigmaaldrich.com The overarching objective of this research is to leverage the unique steric and electronic properties of Tris(2,6-dimethoxyphenyl)phosphine to develop more efficient, selective, and robust catalytic systems.

Physicochemical Properties of Tris(2,6-dimethoxyphenyl)phosphine

PropertyValueReference
IUPAC Nametris(2,6-dimethoxyphenyl)phosphane nih.gov
CAS Number85417-41-0 sigmaaldrich.comnih.govtcichemicals.com
Molecular FormulaC24H27O6P nih.gov
Molecular Weight442.44 g/mol sigmaaldrich.com
Melting Point145-147 °C sigmaaldrich.com
AppearancePowder sigmaaldrich.com

Applications in Catalysis

Tris(2,6-dimethoxyphenyl)phosphine is a versatile ligand for a range of palladium-mediated cross-coupling reactions. Its effectiveness stems from its ability to form highly active and stable palladium complexes.

Cross-Coupling Reactions

This phosphine has demonstrated utility as a ligand in several key cross-coupling reactions, including:

Suzuki-Miyaura Coupling sigmaaldrich.com

Heck Reaction sigmaaldrich.com

Buchwald-Hartwig Cross Coupling sigmaaldrich.com

Sonogashira Coupling sigmaaldrich.com

Stille Coupling sigmaaldrich.com

Negishi Coupling sigmaaldrich.com

Hiyama Coupling sigmaaldrich.com

It is also employed in copper-mediated dimerization reactions and palladium- and copper-mediated benzannulation reactions. sigmaaldrich.com

Organocatalysis

Beyond its role as a ligand, Tris(2,6-dimethoxyphenyl)phosphine functions as an effective organocatalyst. It has been successfully used to catalyze:

The preparation of chiral building blocks through hydroalkynylation reactions. sigmaaldrich.com

Three-component aza-Morita-Baylis-Hillman (aza-MBH) reactions. sigmaaldrich.com

The atom-economic synthesis of nitrogen heterocycles and ynenoates from alkynes. sigmaaldrich.com

Oxycyclizations of allendiols. sigmaaldrich.com

Enantioselective aldol (B89426) reactions. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85417-42-1

Molecular Formula

C30H39O6P

Molecular Weight

526.6 g/mol

IUPAC Name

tris(2,6-diethoxyphenyl)phosphane

InChI

InChI=1S/C30H39O6P/c1-7-31-22-16-13-17-23(32-8-2)28(22)37(29-24(33-9-3)18-14-19-25(29)34-10-4)30-26(35-11-5)20-15-21-27(30)36-12-6/h13-21H,7-12H2,1-6H3

InChI Key

FWVVEAVTTAPEHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)P(C2=C(C=CC=C2OCC)OCC)C3=C(C=CC=C3OCC)OCC

Origin of Product

United States

Synthetic Methodologies for Tris 2,6 Diethoxyphenyl Phosphane and Its Precursors

Established Synthetic Routes to Sterically Hindered Triarylphosphanes

The construction of sterically hindered triarylphosphanes predominantly relies on the formation of phosphorus-carbon bonds, for which several robust methodologies have been developed. The most common approaches involve the reaction of organometallic reagents with phosphorus halides.

Grignard Reactions: A traditional and widely utilized method involves the reaction of a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃), with an aryl Grignard reagent. researchgate.netnih.govlibretexts.org This approach is valued for its operational simplicity and the ready availability of starting materials. The synthesis involves the initial preparation of the Grignard reagent from the corresponding aryl halide (e.g., an aryl bromide) and magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.netlibretexts.org Subsequently, the dropwise addition of PCl₃ to a stoichiometric amount (typically a 3:1 molar ratio) of the Grignard reagent at controlled temperatures (often low, such as -10 °C to 0 °C) leads to the formation of the desired triarylphosphane. nih.gov While effective, this method can sometimes be complicated by the formation of side products due to competitive reactions. researchgate.net

Organolithium Reactions: An alternative and often higher-yielding route employs organolithium reagents. mcmaster.ca These can be generated either through a halogen-metal exchange from an aryl halide or via direct ortho-metalation (Directed Ortho Metalation, DoM) if a suitable directing group is present on the aromatic precursor. mcmaster.canih.gov The resulting aryllithium species is a potent nucleophile that reacts efficiently with phosphorus electrophiles like PCl₃ or chlorodiphenylphosphine (B86185) to furnish the tertiary phosphine (B1218219). nih.govnih.gov The lithiation approach is particularly useful for introducing functional groups that might be incompatible with Grignard reagents. mcmaster.ca For instance, the synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) has been achieved by the lithiation of 1,3,5-trimethoxybenzene (B48636) with butyllithium, followed by reaction with triphenylphosphite.

Metal-Catalyzed Cross-Coupling Reactions: In recent years, palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for P-C bond formation, offering improved functional group tolerance. mcmaster.ca Reactions such as the Ullmann-type coupling, which may use copper catalysts, are becoming attractive for industrial-scale synthesis due to their efficiency and the use of a cheaper metal. mcmaster.ca These methods typically couple an aryl halide or triflate with a phosphorus source like diphenylphosphine (B32561) or P-H bonds in the presence of a metal catalyst and a base.

Targeted Synthesis of Tris(2,6-diethoxyphenyl)phosphane Derivatives

Based on the established methodologies for structurally similar compounds like Tris(2,6-dimethoxyphenyl)phosphine (B1586704), a targeted synthesis for this compound can be devised. The most direct and logical approach involves an organolithium-based strategy starting from 1,3-diethoxybenzene (B1583337), the key precursor.

The proposed synthetic pathway is as follows:

Lithiation of the Precursor: 1,3-diethoxybenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium, in an anhydrous aprotic solvent like THF or diethyl ether. The two ethoxy groups are expected to direct the lithiation to the C2 position between them.

Phosphinylation: The resulting 2,6-diethoxyphenyllithium intermediate is then reacted in situ with a suitable phosphorus electrophile. For the synthesis of the trisubstituted phosphine, phosphorus trichloride (PCl₃) is the most direct choice. The reaction requires a precise 3:1 molar ratio of the aryllithium reagent to PCl₃.

Work-up and Isolation: The reaction is carefully quenched, typically with an aqueous solution, followed by extraction of the product into an organic solvent.

This method leverages the directing effect of the alkoxy groups, a well-established principle in aromatic substitution chemistry, to achieve the desired substitution pattern.

Optimization of Reaction Conditions and Yields in this compound Synthesis

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled. The optimization strategies are primarily derived from studies on analogous sterically hindered phosphines. researchgate.netnih.gov

Key Reaction Parameters for Optimization

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °C for lithiation and phosphinylationLow temperatures are crucial to prevent side reactions, such as the degradation of the organolithium intermediate and undesired secondary reactions with the product. nih.gov
Solvent Anhydrous THF or Diethyl EtherAprotic, anhydrous solvents are essential to prevent the quenching of the highly reactive organometallic intermediates. researchgate.netlibretexts.org
Reagent Stoichiometry ~3.1 equivalents of aryllithium to 1 equivalent of PCl₃A slight excess of the aryllithium reagent can help ensure the complete conversion of PCl₃ to the trisubstituted phosphine. However, a large excess should be avoided to simplify purification.
Addition Rate Slow, dropwise addition of reagentsControlled addition of both the organolithium base and the phosphorus electrophile helps to manage the reaction exotherm and improve selectivity. nih.gov
Atmosphere Inert (Nitrogen or Argon)Strict exclusion of oxygen and moisture is mandatory to prevent the oxidation of the phosphine product to the corresponding phosphine oxide and to protect the organometallic reagents. researchgate.net

By fine-tuning these conditions, the formation of byproducts such as incompletely substituted phosphines (e.g., (Ar)₂PCl or ArPCl₂) or phosphine oxides can be minimized, leading to higher isolated yields of the target compound.

Purification and Isolation Techniques for High-Purity this compound

The purification of air-sensitive and sterically hindered phosphines requires specialized techniques to obtain high-purity material suitable for catalytic applications.

Common Purification Methods

TechniqueDescriptionAdvantages/Considerations
Column Chromatography The crude product is passed through a column of silica (B1680970) gel or alumina (B75360) using an appropriate eluent system under an inert atmosphere. nih.govEffective for separating the desired phosphine from non-polar byproducts and starting materials. Requires careful handling to avoid oxidation on the column.
Recrystallization The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool slowly, causing the pure compound to crystallize. An excellent method for obtaining highly crystalline, pure material. The choice of solvent (e.g., ethanol, heptane) is critical.
Oxidation-Reduction Sequence The crude phosphine is intentionally oxidized (e.g., using H₂O₂) to its more stable phosphine oxide. rsc.org The phosphine oxide is often easier to purify by chromatography or recrystallization. Subsequently, the pure phosphine oxide is reduced back to the phosphine using a reducing agent like trichlorosilane (B8805176) (HSiCl₃). rsc.orgThis two-step process can be highly effective for removing stubborn impurities and handling very air-sensitive phosphines. However, it adds two steps to the overall synthesis.
Distillation/Sublimation For thermally stable and sufficiently volatile compounds, distillation or sublimation under high vacuum can be used.Generally less common for large, non-volatile triarylphosphanes but can be effective if applicable.

The choice of method depends on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture. A combination of these techniques is often employed to achieve analytical purity.

Ligand Design Principles and Coordination Chemistry of Tris 2,6 Diethoxyphenyl Phosphane

Electronic and Steric Properties Influencing Ligand Behavior

The coordination behavior of phosphine (B1218219) ligands is primarily governed by a combination of their electronic and steric characteristics. These properties determine the stability and reactivity of the resulting metal complexes.

The electronic properties of a phosphine ligand, specifically its basicity and nucleophilicity, are crucial in determining the strength of the metal-phosphorus bond. For a structurally similar ligand, tris(2,6-dimethoxyphenyl)phosphane, the Mayr's reactivity parameters have been determined. lmu.de These parameters provide a quantitative measure of the nucleophilicity (N) and the sensitivity to the electrophile (sN). lmu.de

Table 1: Reactivity Parameters for Tris(2,6-dimethoxyphenyl)phosphane

ParameterValueSolvent
N Parameter15.19Dichloromethane
sN Parameter0.88Dichloromethane

Data sourced from Mayr's Database of Reactivity Parameters. lmu.de

These values indicate that tris(2,6-dimethoxyphenyl)phosphane is a strong nucleophile. lmu.de Given the structural similarity, it is expected that Tris(2,6-diethoxyphenyl)phosphane would also exhibit high basicity and nucleophilicity.

The presence of ortho-alkoxy substituents, such as the ethoxy groups in this compound, has a profound impact on the electronic character of the phosphine ligand. These electron-donating groups increase the electron density on the phosphorus atom, thereby enhancing its σ-donor ability. libretexts.org This increased electron-donating capacity strengthens the metal-phosphorus bond. libretexts.org

Furthermore, studies on ortho-alkoxy-substituted phenols have shown that intramolecular hydrogen bonding can influence the bond-dissociation enthalpy. nih.gov While not directly analogous to phosphines, this highlights the electronic influence of ortho-alkoxy groups. The increased electron density on the phosphorus atom in ortho-alkoxy substituted phosphines makes them strong Lewis bases. rsc.orgrsc.org For instance, the related tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) is a potent Lewis base catalyst for various organic reactions. rsc.orgrsc.orgwikipedia.org

Formation and Characterization of Transition Metal Complexes with this compound

The unique steric and electronic properties of this compound make it an interesting ligand for the formation of transition metal complexes.

Palladium and platinum complexes containing phosphine ligands are of significant interest due to their extensive applications in catalysis. researchgate.net The synthesis and characterization of various palladium(II) and platinum(II) complexes with different phosphine ligands have been reported. researchgate.netajol.infonih.govunimelb.edu.aumdpi.com These complexes are typically prepared by reacting a suitable palladium(II) or platinum(II) precursor, such as K2PdCl4 or K2PtCl4, with the phosphine ligand. researchgate.netajol.info The resulting complexes are often characterized using techniques like NMR spectroscopy (¹H, ³¹P, ¹³C), IR spectroscopy, and single-crystal X-ray diffraction to determine their structure and bonding. researchgate.netnih.govunimelb.edu.au The geometry of these complexes is often square planar, a common configuration for Pd(II) and Pt(II) centers. researchgate.netnih.gov While specific examples of this compound complexes with palladium and platinum were not found in the provided search results, the general principles of their formation and characterization can be inferred from studies on similar phosphine ligands.

Gold complexes with phosphine ligands have been synthesized and characterized for various applications. nih.govnih.govrsc.org The formation of gold(I) and gold(III) complexes with phosphine ligands is well-documented. nih.govmdpi.com For instance, a series of gold(I) and gold(III) complexes with tris(4-methoxyphenyl)phosphine (B1294419) and tris(2,6-dimethoxyphenyl)phosphine (B1586704) have been synthesized and characterized. nih.gov The synthesis often involves the reaction of a gold precursor, such as [(tht)AuCl] (tht = tetrahydrothiophene), with the phosphine ligand. rsc.org The resulting complexes can be characterized by spectroscopic methods and their molecular structures determined by X-ray diffraction analysis. nih.govmdpi.com The large steric bulk of ligands like this compound can be expected to influence the coordination geometry and stability of the resulting gold complexes. nih.gov

Ruthenium Complexes

The coordination of bulky phosphine ligands to ruthenium is a cornerstone of modern catalysis and organometallic chemistry. researchgate.netresearchgate.net Generally, the synthesis of ruthenium(II) phosphine complexes involves the reaction of a suitable ruthenium precursor, such as [RuCl2(PPh3)3] or [Ru(DMSO)4Cl2], with the phosphine ligand. nih.gov For a ligand like this compound, the steric bulk conferred by the ortho-diethoxy substituents would be expected to significantly influence the coordination number and geometry of the resulting ruthenium complexes. It is plausible that monoligated or diligated complexes would be favored, depending on the other ligands present in the coordination sphere.

Other Metal Coordination Complexes (e.g., Copper, Silver, Tin)

The coordination chemistry of bulky phosphines with coinage metals like copper and silver is also a rich field, often leading to complexes with interesting structural motifs and catalytic activities. nih.govresearchgate.net Silver(I) complexes with phosphine ligands are known to adopt various coordination geometries, including linear, trigonal planar, and tetrahedral, influenced by the stoichiometry and the nature of the counter-ion. nih.govnih.gov Copper(I) complexes exhibit similar coordination versatility. researchgate.netresearchgate.net The bulky nature of this compound would likely lead to low-coordinate complexes with both copper(I) and silver(I).

Information regarding the coordination of this compound to tin is not available in the surveyed literature.

Chelation and Ligand Rearrangements within Metal Complexes

Intramolecular Metal-Oxygen Interactions in Coordinated Phosphanes

A key feature of phosphine ligands bearing ortho-alkoxy substituents is the potential for intramolecular interactions between the oxygen lone pair and the metal center. This can lead to hemilabile behavior, where the oxygen atom can coordinate and de-coordinate from the metal, potentially opening up a coordination site for catalysis. While this is a known phenomenon for related ligands, specific studies demonstrating such interactions in this compound complexes are absent from the literature.

Stability and Reactivity of this compound Complexes under Various Conditions

The stability and reactivity of metal complexes are intrinsically linked to the properties of their ligands. The bulky nature of this compound is expected to confer a degree of thermal and kinetic stability to its metal complexes by sterically shielding the metal center from reactive species. The electron-donating ethoxy groups would also influence the electronic properties of the metal center, thereby affecting its reactivity in processes like oxidative addition and reductive elimination. However, without specific experimental data, any discussion on the stability and reactivity of these complexes remains speculative. Studies on the thermal stability of related metal-phosphine complexes often involve thermogravimetric analysis to determine decomposition temperatures. csic.es

Catalytic Applications of Tris 2,6 Diethoxyphenyl Phosphane

Role as a Lewis Base Organocatalyst

Tertiary phosphines, particularly those with electron-donating substituents on the aryl rings, are recognized for their utility as Lewis base organocatalysts. Their catalytic activity stems from the nucleophilic character of the phosphorus atom, which can initiate a variety of chemical transformations.

Mechanism of Action in Lewis Base Catalysis

The general mechanism of Lewis base catalysis by phosphines involves the initial nucleophilic attack of the phosphine (B1218219) on an electrophilic substrate. This forms a zwitterionic intermediate, which is the key reactive species in the catalytic cycle. The nature of this intermediate and its subsequent reactions depend on the specific transformation being catalyzed. For instance, in reactions involving Michael acceptors, the phosphine adds to the β-position to form a phosphonium (B103445) enolate. This intermediate can then act as a potent nucleophile. The steric and electronic properties of the phosphine, such as the bulky diethoxy groups in Tris(2,6-diethoxyphenyl)phosphane, are expected to play a crucial role in modulating its reactivity and selectivity.

Applications in Carbon-Carbon Bond Forming Reactions

While specific data for this compound is not available, related bulky phosphines have been successfully employed in a range of carbon-carbon bond-forming reactions.

In the context of Aldol (B89426) reactions, particularly the Mukaiyama variant, Lewis bases can catalyze the reaction between a silyl (B83357) enol ether and an aldehyde or ketone. While Lewis acids are more commonly used, phosphine catalysis offers an alternative pathway. For example, Tris(2,6-dimethoxyphenyl)phosphine (B1586704) has been noted for its application in enantioselective aldol reactions. sigmaaldrich.com It is plausible that this compound could also facilitate such transformations, although experimental evidence is lacking.

The Michael addition is a cornerstone of phosphine organocatalysis. The phosphine catalyst adds to a Michael acceptor to generate a nucleophilic enolate intermediate, which then attacks an electrophile. Although studies specifically employing this compound are not documented in the provided results, the closely related Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP) is a highly effective catalyst for oxa-Michael reactions. chemrxiv.orgrsc.orgrsc.org

The Baylis-Hillman and its aza-variant are atom-economical reactions that form a C-C bond between an activated alkene and an electrophile, catalyzed by a nucleophile, often a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.orgnrochemistry.com Tris(2,6-dimethoxyphenyl)phosphine has been utilized as a catalyst in three-component aza-Morita-Baylis-Hillman (aza-MBH) reactions. sigmaaldrich.com This suggests a potential, yet unconfirmed, role for this compound in similar transformations.

Catalysis of Cyanosilylation and Cyanocarbonation Reactions

The addition of a cyano group to carbonyl compounds is a valuable transformation in organic synthesis. Phosphine catalysts have been shown to facilitate both cyanosilylation (using trimethylsilyl (B98337) cyanide) and cyanocarbonation reactions. For example, Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) is an efficient catalyst for the cyanosilylation and cyanocarbonation of aldehydes and ketones. mdpi.comnih.gov Given the structural similarities, this compound could potentially exhibit similar catalytic activity, though this remains to be experimentally verified.

Polymerization Catalysis

Ortho-alkoxy substituted triarylphosphines have demonstrated significant utility as organocatalysts in polymerization reactions, valued for their ability to function as potent Lewis bases.

Group Transfer Polymerization (GTP): Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been identified as an effective organocatalyst for the Group Transfer Polymerization (GTP) of alkyl (meth)acrylates. researchgate.net Unlike other tested phosphines, TTMPP can facilitate a controlled/"living" GTP of monomers like methyl methacrylate (B99206) (MMA) and tert-butyl acrylate (B77674) at room temperature, both in bulk and in solution. researchgate.net The process typically uses an initiator such as 1-methoxy-2-methyl-1-[(trimethylsilyl)oxy]prop-1-ene (MTS). researchgate.net Kinetic studies of MMA polymerization with TTMPP revealed an induction period, and the resulting polymer exhibited tacticity similar to that produced by anionic polymerization, suggesting a dissociative mechanism involving enolate-type propagating species. researchgate.net

Oxa-Michael Polymerization: In the realm of oxa-Michael addition reactions, TTMPP has proven to be a highly effective Lewis base catalyst. rsc.orgrsc.org It has shown superior performance compared to other arylphosphines and activity comparable to strong phosphazene bases under concentrated, solvent-free conditions. rsc.orgrsc.org This catalytic activity is crucial for the step-growth polymerization of diacrylates with diols. rsc.orgchemrxiv.org For instance, TTMPP successfully catalyzes the polymerization of 1,4-butanediol (B3395766) diacrylate (BDDA) with diols. rsc.orgrsc.org In the polymerization of 2-hydroxyethyl acrylate (HEA), TTMPP is particularly advantageous as it yields a fully soluble polymer product. rsc.orgrsc.org

Research indicates that TTMPP is the first Lewis base demonstrated to catalyze the oxa-Michael polymerization of diacrylates and diols. rsc.orgchemrxiv.org While other strong bases might produce polymers with higher molar masses in some cases, TTMPP's efficacy and the quality of the resulting polymer make it a significant catalyst in this area. rsc.orgrsc.org

Table 1: Performance of TTMPP in Oxa-Michael Polymerization

Monomer System Catalyst Conditions Outcome Molar Mass (Mn) Reference
2-hydroxyethyl acrylate (HEA) TTMPP Room Temp, 24h Soluble Polymer ~1280 g/mol researchgate.net
1,4-butanediol diacrylate (BDDA) + diol TTMPP Solvent-free Polymer Formation 1150-1350 g/mol chemrxiv.org

Applications as a Ligand in Transition Metal-Catalyzed Reactions

The structural analogue, tris(2,6-dimethoxyphenyl)phosphine (DMPP), is widely recognized as a versatile ligand for a multitude of palladium- and copper-mediated transition metal-catalyzed reactions. sigmaaldrich.com Its steric bulk and electron-donating properties are key to its effectiveness.

DMPP is utilized as a ligand in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Table 2: Cross-Coupling Reactions Catalyzed by DMPP-Metal Complexes

Reaction Name Description Reference
Suzuki-Miyaura Coupling Couples organoboron compounds with organohalides. sigmaaldrich.com
Buchwald-Hartwig Amination Forms carbon-nitrogen bonds from aryl halides/triflates and amines. sigmaaldrich.com
Heck Reaction Couples unsaturated halides with alkenes. sigmaaldrich.com
Hiyama Coupling Couples organosilicon compounds with organohalides. sigmaaldrich.com
Negishi Coupling Couples organozinc compounds with organohalides. sigmaaldrich.com
Sonogashira Coupling Couples terminal alkynes with aryl or vinyl halides. sigmaaldrich.com

| Stille Coupling | Couples organotin compounds with organohalides. | sigmaaldrich.com |

Hydroalkynylation and Ynolate Generation

The DMPP ligand is instrumental in catalytic systems for preparing chiral building blocks through hydroalkynylation reactions and for the generation of ynolates. sigmaaldrich.com These intermediates are highly valuable in organic synthesis for constructing complex molecular architectures.

Catalytic systems incorporating DMPP are employed in both palladium- and copper-mediated benzannulation reactions. sigmaaldrich.com These reactions are powerful methods for synthesizing substituted aromatic and heterocyclic ring systems. Furthermore, the ligand finds application in copper-mediated dimerization reactions. sigmaaldrich.com

DMPP serves as a catalyst for the atom-economic synthesis of nitrogen-containing heterocycles and ynenoates directly from alkynes. sigmaaldrich.com Atom-economic reactions are highly desirable as they maximize the incorporation of starting materials into the final product, minimizing waste.

The unique steric and electronic properties of DMPP make it a suitable ligand for stereoselective catalysis. It has been specifically noted for its application in enantioselective aldol reactions, a critical method for creating chiral molecules with high selectivity. sigmaaldrich.com

Phase-Transfer Catalysis mediated by Phosphonium Salts

The synthesis of phosphonium salts derived from this compound and their subsequent application as phase-transfer catalysts is not described in the accessible scientific or patent literature. Research on phosphonium salt-mediated phase-transfer catalysis focuses on other derivatives. As a result, there are no detailed research findings, data on catalytic efficiency, or examples of specific reactions mediated by phosphonium salts originating from this particular phosphine.

Reaction Chemistry and Mechanistic Investigations of Tris 2,6 Diethoxyphenyl Phosphane

Nucleophilic Reactivity of Tris(2,6-diethoxyphenyl)phosphane

As a tertiary phosphine (B1218219), this compound functions as a potent nucleophile. The electron-donating nature of the ortho-ethoxy groups enhances the electron density on the phosphorus atom, though this is somewhat counterbalanced by steric hindrance. This nucleophilicity drives its reactions with a variety of electrophilic species, leading to the formation of phosphonium (B103445) salts and other adducts.

The lone pair on the phosphorus atom readily attacks electron-deficient centers.

Epoxides: this compound, much like its analogue tris(2,6-dimethoxyphenyl)phosphine (B1586704), reacts with epoxides. rsc.org The reaction involves a nucleophilic attack of the phosphine on one of the epoxide's electrophilic carbon atoms. lumenlearning.com This attack leads to the opening of the strained three-membered ring. rsc.orglumenlearning.com In the presence of a proton source, such as an alcohol, this results in the formation of a β-hydroxyalkylphosphonium salt. rsc.org The regioselectivity of the attack on unsymmetrical epoxides is influenced by steric factors, with the phosphine preferentially attacking the least hindered carbon atom, which is characteristic of an SN2-type mechanism. lumenlearning.com

Alkyl Halides: A classic reaction showcasing the nucleophilicity of phosphines is their quaternization with alkyl halides. This compound reacts with primary and some secondary alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction to yield phosphonium salts. youtube.comlibretexts.org The phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. youtube.com The rate of this reaction is dependent on the nature of the halogen, with reactivity generally following the trend I > Br > Cl. googleapis.com

Carbenium Ions: The high nucleophilicity of electron-rich phosphines allows them to react with stable carbocations. For instance, related phosphines have been shown to react with highly stabilized carbenium salts, such as tris(2,6-dimethoxyphenyl)carbenium salts, to form the corresponding phosphonium salts. rsc.org This demonstrates the ability of the phosphine to trap even well-stabilized electrophilic carbon species.

The formation of phosphonium salts is a cornerstone of the reactivity of this compound. These salts are not merely stable products but are key intermediates for further transformations. googleapis.comunive.it

The general synthesis involves the SN2 reaction with an alkyl halide, as previously described. libretexts.orggoogleapis.com The resulting phosphonium salt possesses an acidic proton on the α-carbon (the carbon attached to the phosphorus). Treatment with a strong base can deprotonate this position to form a phosphorus ylide, also known as a phosphorane. libretexts.org

These ylides are pivotal reagents in the Wittig reaction, a widely used method for alkene synthesis. libretexts.org The ylide reacts with an aldehyde or ketone, proceeding through a betaine (B1666868) or, more commonly accepted, a cyclic oxaphosphetane intermediate. libretexts.orgmcmaster.ca This intermediate then decomposes to furnish the desired alkene and a phosphine oxide byproduct, in this case, Tris(2,6-diethoxyphenyl)phosphine oxide. libretexts.orgmcmaster.ca The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. mcmaster.ca

Hydrolysis of phosphonium salts can also occur, typically under basic conditions, which proceeds via a hydroxyphosphorane intermediate to yield a phosphine oxide and a hydrocarbon. rsc.org

Oxidation and Functionalization of the Phosphorus Center

The phosphorus(III) center in this compound can be readily oxidized to the pentavalent state. This functionalization leads to the formation of stable phosphine oxides, sulfides, and selenides, each with distinct properties and reactivity.

Phosphine Oxides: Oxidation of the phosphine to its corresponding phosphine oxide is a common transformation. This can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). researchgate.net The oxidation of sterically hindered phosphines, such as the related tris(2,4,6-triisopropylphenyl)phosphine, to the phosphine oxide proceeds readily. researchgate.netelsevierpure.com The resulting Tris(2,6-diethoxyphenyl)phosphine oxide is a stable compound, often generated as a byproduct in reactions like the Wittig reaction. libretexts.org

Phosphine Sulfides and Selenides: The phosphine reacts directly with elemental sulfur (S₈) or selenium (Se) to form the corresponding Tris(2,6-diethoxyphenyl)phosphine sulfide (B99878) and selenide (B1212193). mdpi.commdpi.com The reaction is initiated by the nucleophilic attack of the phosphine on the chalcogen. mdpi.com These reactions are typically efficient and lead to the stable P=S and P=Se bonds. Studies on the analogous tris(2,6-dimethoxyphenyl)phosphine sulfide have revealed interesting properties related to its structure and reactivity. mdpi.com The phosphorus-selenium coupling constant (¹JP-Se) in phosphine selenides is a valuable tool in NMR spectroscopy for assessing the electronic properties of the parent phosphine. mdpi.com

While phosphines are used to form phosphine sulfides, they can also participate in desulfurization reactions. The high affinity of phosphorus for sulfur is the driving force for these transformations. nih.gov In these processes, a phosphine or phosphite (B83602) can abstract a sulfur atom from a sulfur-containing organic molecule.

A related transformation involves the reduction of the phosphine sulfide back to the parent phosphine. This can be accomplished under radical conditions using reagents like tris(trimethylsilyl)silane, which allows for catalytic desulfurization processes where the phosphine acts as a sulfur transfer agent. nih.gov

Investigations into Reaction Pathways and Intermediates

The reactions of this compound and its analogues often proceed through short-lived, reactive intermediates. Mechanistic studies have provided insight into these pathways.

In nucleophilic catalysis, such as the oxa-Michael reaction catalyzed by the related tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), the reaction is initiated by the phosphine's conjugate addition to an electron-deficient alkene. rsc.orgchemrxiv.org This forms a zwitterionic phosphonium enolate intermediate. This intermediate is then typically trapped by a proton source to generate a phosphonium cation and an alkoxide anion, which is the active base for the subsequent reaction. rsc.orgchemrxiv.org

The Wittig reaction mechanism has been extensively studied. The initial nucleophilic addition of the phosphorus ylide to the carbonyl group forms a betaine intermediate, which subsequently closes to a four-membered ring called an oxaphosphetane. mcmaster.ca It is the decomposition of this oxaphosphetane intermediate that yields the final alkene and phosphine oxide products. mcmaster.carsc.org

The reaction of phosphines with elemental sulfur is proposed to proceed via a zwitterionic intermediate formed from the nucleophilic attack of the phosphine on the S₈ ring. mdpi.com

The hydrolysis of phosphonium salts involves the formation of a pentacoordinate phosphorane intermediate. rsc.org The geometry and decomposition pathways of these intermediates, including processes like pseudorotation, dictate the stereochemical outcome of the reaction. rsc.org

Spectroscopic Monitoring of Catalytic Cycles

No studies detailing the use of spectroscopic techniques to monitor the catalytic cycles involving this compound are publicly available.

Isolation and Characterization of Transient Species

There are no published reports on the successful isolation and characterization of transient intermediates formed during catalytic reactions involving this compound.

Advanced Characterization and Theoretical Studies

X-ray Crystallography of Tris(2,6-diethoxyphenyl)phosphane and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Elucidation of Solid-State Structures and Bond Parameters

A single-crystal X-ray diffraction study of this compound would provide fundamental information about its molecular structure. The primary data obtained are the precise coordinates of each atom in the unit cell of the crystal. From these coordinates, crucial bond parameters are calculated:

P-C Bond Lengths: The distances between the central phosphorus atom and the three ipso-carbon atoms of the phenyl rings. These values indicate the strength and nature of the phosphorus-carbon bonds.

C-P-C Bond Angles: The angles between the three P-C bonds. The sum of these angles provides a direct measure of the pyramidalization at the phosphorus center. A sum closer to 360° indicates a more planar geometry, while a sum closer to the tetrahedral angle (328.5° for a perfect pyramid) suggests a more pronounced pyramidal shape. This is a key indicator of the steric bulk imposed by the ortho-diethoxy-substituted phenyl rings.

Torsion Angles: These angles describe the orientation (twist) of the three phenyl rings relative to the phosphorus lone pair. The conformation is dictated by the steric repulsion between the ortho-ethoxy groups.

For complexes of this compound with transition metals, X-ray crystallography would reveal the coordination geometry around the metal center, the M-P bond length, and any structural changes in the phosphine (B1218219) ligand upon coordination.

Interactive Table: Hypothetical X-ray Crystallographic Data for this compound

This table is a template illustrating the type of data that would be generated from an X-ray crystallographic analysis. No experimental data is currently available.

ParameterDescriptionExpected Value/Significance
Crystal SystemThe symmetry system of the crystal lattice.---
Space GroupThe specific symmetry group of the crystal.---
P-C Bond Length (Å)Average distance from phosphorus to the aryl carbons.Reflects bond order and steric strain.
C-P-C Bond Angle (°)Average angle between the three aryl groups.Indicates the degree of pyramidalization at phosphorus.
Cone Angle (Tolman)A calculated value representing the steric bulk of the ligand.A key descriptor for predicting coordination behavior.

Conformational Analysis and Packing Effects

The analysis of the crystal structure would detail the specific conformation adopted by the molecule in the solid state. The two ethoxy groups on each phenyl ring introduce significant steric hindrance, forcing the phenyl rings to adopt a propeller-like arrangement to minimize steric clashes. The ethoxy groups themselves can exhibit different conformations.

Crystal packing analysis would describe how individual molecules of this compound arrange themselves in the crystal lattice. This is governed by weak intermolecular forces, such as van der Waals interactions. Understanding packing can be important for interpreting solid-state properties.

Advanced Spectroscopic Techniques

Spectroscopy provides insight into the electronic and vibrational properties of the molecule and is essential for characterization in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR, variable temperature NMR)

³¹P NMR spectroscopy is the most direct method for characterizing phosphorus-containing compounds.

³¹P Chemical Shift (δ): The position of the resonance signal in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus nucleus. For triarylphosphines, the chemical shift is influenced by the nature of the substituents on the aryl rings. The electron-donating ethoxy groups at the ortho positions would be expected to shield the phosphorus nucleus, resulting in a characteristic upfield chemical shift compared to less substituted phosphines.

Variable-Temperature (VT) NMR: VT-NMR studies would be used to investigate dynamic processes, such as the rotation of the phenyl rings around the P-C bonds. At low temperatures, this rotation might be slow enough on the NMR timescale to observe distinct signals for non-equivalent ethoxy groups, which would coalesce into averaged signals as the temperature is raised. The temperature at which coalescence occurs can be used to calculate the energy barrier for this rotation.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies. For this compound, these techniques would identify:

P-Aryl Vibrations: Characteristic stretching and bending modes associated with the P-C bonds.

Aromatic C-H and C=C Vibrations: Signals corresponding to the phenyl rings.

C-O-C Vibrations: Stretching modes from the ethoxy groups, which are typically strong in the IR spectrum.

Aliphatic C-H Vibrations: Signals from the methyl and methylene (B1212753) groups of the ethyl substituents.

In coordination complexes, changes in the vibrational frequencies of the phosphine upon binding to a metal can provide evidence of coordination and information about the strength of the metal-ligand bond.

Computational Chemistry and Theoretical Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular properties.

Structure Optimization: Theoretical calculations can predict the lowest energy geometry of the molecule, providing estimates of bond lengths, bond angles, and torsion angles that can be compared with (or substitute for) experimental X-ray data.

Spectroscopic Prediction: Computational models can calculate theoretical NMR chemical shifts and vibrational frequencies. These predicted spectra can aid in the interpretation of experimental results or serve as a reference when experimental data is unavailable.

Electronic Properties: Theoretical modeling can determine key electronic parameters, such as the energy of the highest occupied molecular orbital (HOMO), which relates to the ligand's electron-donating ability, and the calculated cone angle, which quantifies its steric bulk.

These computational approaches would be essential to gain a preliminary understanding of the structural and electronic characteristics of this compound pending future experimental investigation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For bulky phosphine ligands like this compound, DFT calculations can provide valuable insights into their properties as ligands in transition-metal catalysis and as organocatalysts.

Studies on analogous bulky, electron-rich phosphines reveal that the electronic properties are significantly influenced by the substituents on the aryl rings. researchgate.netacs.org The presence of electron-donating alkoxy groups, such as the ethoxy groups in the target compound, is expected to increase the electron density on the phosphorus atom. This enhanced electron-donating ability generally increases the reactivity of the phosphine as a nucleophile and a ligand for transition metals. tcichemicals.com

DFT calculations on related dimethoxybenzene derivatives have often employed hybrid functionals like B3LYP to achieve a good balance between computational cost and accuracy, particularly for predicting electronic properties and non-covalent interactions. nih.gov For this compound, DFT calculations would likely predict a high-energy Highest Occupied Molecular Orbital (HOMO), characteristic of a strong electron-donating ligand. The HOMO-LUMO energy gap is another critical parameter that can be calculated to assess the molecule's kinetic stability and reactivity.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy HighIndicates strong electron-donating ability and nucleophilicity.
LUMO Energy Relatively highReflects the stability of the molecule to accept electrons.
HOMO-LUMO Gap Moderate to lowSuggests higher reactivity compared to less substituted phosphines.
Natural Charge on Phosphorus NegativeConfirms the electron-rich nature of the phosphorus center.

Note: The values in this table are qualitative predictions based on trends observed for structurally similar compounds like Tris(2,6-dimethoxyphenyl)phosphine (B1586704) and Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668).

Reaction Mechanism Studies and Transition State Analysis

The steric bulk and electronic richness of phosphines like this compound are crucial in determining the mechanisms of reactions they catalyze or participate in. vu.nl While specific transition state analyses for this compound are not available, studies on similar bulky phosphines in catalysis provide a framework for understanding its likely role.

In transition-metal-catalyzed cross-coupling reactions, bulky phosphine ligands are known to accelerate the rate-determining reductive elimination step. tcichemicals.com DFT calculations on palladium-catalyzed reactions have shown that sterically demanding ligands can facilitate the formation of the desired product by destabilizing intermediate complexes and lowering the energy of the transition state for reductive elimination. nih.gov For instance, in amidation reactions, the use of bulky biaryl phosphine ligands has been shown to be essential for promoting the coupling of five-membered heterocyclic electrophiles. nih.gov

In organocatalysis, such as the oxa-Michael reaction, the nucleophilic phosphine initiates the reaction by adding to an activated alkene. The mechanism involves the formation of a zwitterionic intermediate. rsc.org The stability and reactivity of this intermediate and the subsequent transition states are influenced by the steric and electronic properties of the phosphine.

Table 2: Postulated Intermediates and Transition States in a Catalytic Cycle

Catalytic StepIntermediate/Transition StateRole of this compound
Oxidative Addition L-M(0) + R-X → L-M(II)(R)(X)The electron-rich nature facilitates the oxidation of the metal center.
Transmetalation L-M(II)(R)(X) + R'-M' → L-M(II)(R)(R') + M'-XSteric bulk can influence the rate and selectivity of this step.
Reductive Elimination L-M(II)(R)(R') → L-M(0) + R-R'The bulky nature promotes the formation of the product by destabilizing the metal complex.

Note: This table represents a generalized catalytic cycle for cross-coupling reactions where 'L' would be this compound and 'M' a transition metal like palladium.

Prediction of Ligand Properties and Coordination Geometries

The coordination geometry of metal complexes containing this compound is expected to be dominated by the steric hindrance imposed by the two ortho-ethoxy substituents on each phenyl ring. This significant bulk will influence the number of phosphine ligands that can coordinate to a metal center and the geometry of the resulting complex.

For analogous bulky phosphines, it is common to observe the formation of two-coordinate linear or near-linear complexes with late transition metals in their zero-valent state, such as Pd(0). vu.nl The large cone angle of such ligands prevents the coordination of additional ligands. The bite angle in chelating phosphines is a known determinant of catalytic activity, and while not a bidentate ligand, the steric profile of monodentate phosphines like this compound similarly dictates the accessibility of the metal center to substrates. vu.nl

DFT calculations are a valuable tool for predicting the stable coordination geometries of metal-phosphine complexes. nih.gov These calculations can provide optimized structures, bond lengths, and bond angles, which can be correlated with experimental data from X-ray crystallography for related compounds. For this compound, DFT would likely predict a large Tolman cone angle, a quantitative measure of the ligand's steric bulk.

Table 3: Predicted Coordination Properties for this compound

PropertyPredicted Value/CharacteristicImplication for Coordination Chemistry
Tolman Cone Angle (θ) Large (>180°)Limits the number of ligands that can coordinate to a metal center.
Coordination Number Favors low coordination numbers (e.g., 2 or 3)Creates a more open coordination sphere for substrate binding.
Coordination Geometry Can induce unusual or distorted geometriesInfluences the selectivity and activity of the metal catalyst.
M-P Bond Length Typical for triarylphosphine-metal complexesCan be influenced by the electronic effects of the ethoxy groups.

Note: The predicted values are based on the known properties of other bulky triarylphosphines.

Future Research Directions and Emerging Applications

Development of Novel Derivatives and Analogues of Tris(2,6-diethoxyphenyl)phosphane

The core structure of this compound is ripe for modification to fine-tune its catalytic performance. Future research will likely focus on synthesizing a library of derivatives with tailored steric and electronic profiles. One promising strategy is the late-stage C-H functionalization of the aryl rings, which allows for the rapid diversification of the ligand scaffold from a common, commercially available starting material. researchgate.net

Key areas for development include:

Modification of Alkoxy Groups: Systematically replacing the ethoxy groups with other alkoxy or aryloxy substituents could modulate the ligand's electron-donating ability and steric bulk. For instance, synthesizing analogues like Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine has already been shown to yield phosphines with unique properties for creating functional molecules. researchgate.net

Synthesis of Water-Soluble Ligands: A significant advancement would be the introduction of hydrophilic functional groups, such as carboxylates or sulfonates, onto the phenyl rings. This would create water-soluble derivatives, analogous to compounds like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), enabling catalysis in environmentally benign aqueous media. nih.gov The development of such derivatives is a critical step toward green chemistry applications.

P-Stereogenic Analogues: The field of asymmetric catalysis has benefited immensely from the development of P-stereogenic phosphines, which contain a chiral phosphorus center. researchgate.net Creating chiral analogues of this compound could unlock its potential for enantioselective transformations.

Exploration of New Catalytic Transformations

While bulky phosphines are well-known for their utility in cross-coupling reactions, the potential of this compound extends far beyond this domain. rsc.org Its structural similarity to highly active ligands like DMPP and TTMPP suggests its suitability for a wide array of other chemical transformations. sigmaaldrich.comrsc.org

Future catalytic explorations could include:

Lewis Base Catalysis: The highly electron-rich nature of the phosphorus center, shielded by the ortho-diethoxy groups, makes it a powerful Lewis base. Its analogue, TTMPP, is an effective catalyst for oxa-Michael reactions, the ring-opening of aziridines, and various polymerizations. rsc.orgchemrxiv.org this compound is a prime candidate for investigation in similar nucleophilic phosphine-catalyzed reactions.

C-H Activation: The steric bulk of ligands is a crucial factor in promoting challenging C-H activation and functionalization reactions. rsc.org Palladium complexes bearing bulky phosphine (B1218219) ligands are effective for these transformations, and exploring the use of this compound in this area could lead to more efficient and selective synthetic methods.

Gold Catalysis: Bulky phosphine ligands have been used to create confined catalytic pockets around gold(I) centers, leading to unique reactivity and selectivity in reactions like enyne cycloisomerizations. researchgate.netnih.gov Applying this compound in this context could yield novel catalysts with exceptional performance.

A comparative look at the established applications of its analogues provides a strong basis for predicting its potential utility.

Analogue CompoundEstablished Catalytic ApplicationsPotential for this compound
Tris(2,6-dimethoxyphenyl)phosphine (B1586704) (DMPP)Effective ligand for various Pd-mediated cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig. sigmaaldrich.com Also used in hydroalkynylation and aza-Morita-Baylis-Hillman reactions. sigmaaldrich.comHigh potential for broad utility in cross-coupling and other coupling reactions due to very similar steric and electronic properties.
Tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP)Acts as a strong Lewis base catalyst for oxa-Michael additions, polymerizations, selective deacetylation, and ring-opening of aziridines with silylated nucleophiles. rsc.orgresearchgate.netStrong candidate for use as an organocatalyst in nucleophilic phosphine catalysis, leveraging its high Lewis basicity.

Integration into Sustainable Chemical Processes

The push towards green chemistry necessitates the development of highly efficient and environmentally benign catalytic systems. This compound is well-suited to contribute to this goal. The high activity conferred by bulky, electron-rich phosphines can lead to lower catalyst loadings and milder reaction conditions, reducing energy consumption and waste. rsc.org

Future research in this area should focus on:

Solvent-Free and Aqueous Catalysis: The analogue TTMPP has demonstrated high efficacy under solvent-free conditions for oxa-Michael reactions. rsc.org This suggests that this compound could also be effective in minimizing solvent use. Furthermore, the development of water-soluble derivatives, as discussed previously, would enable its use in aqueous media, one of the most sustainable solvents. nih.gov

Atom Economy: Exploring its use in atom-economic reactions, where most atoms from the reactants are incorporated into the final product, is another key direction. The use of DMPP in the atom-economic synthesis of nitrogen heterocycles serves as a strong precedent. sigmaaldrich.com

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of bulky phosphine ligands can be leveraged beyond traditional homogeneous catalysis, opening doors to materials science and nanotechnology applications.

Nanoparticle Synthesis and Stabilization: Phosphines are widely used as capping agents to control the size, shape, and stability of metal nanoparticles. mdpi.com The significant steric bulk of this compound could be highly effective in preventing the agglomeration of nanoparticles, leading to monodisperse materials with enhanced catalytic activity or specific optical properties. Complexes of related phosphine chalcogenides are already considered promising precursors for producing metal phosphide (B1233454) and selenide (B1212193) nanoparticles. mdpi.com

Functional Organometallic Materials: The ligand can serve as a building block for novel organometallic materials. The synthesis of crowded triarylphosphines with specific functional groups has been shown to produce molecules with interesting properties, such as blue-shifted UV-Vis absorption and fluorescence. researchgate.net Incorporating this compound into polymers or larger molecular architectures could lead to new materials for electronics or sensing. For example, tris(hydroxymethyl)phosphine (B1196123) oxide, a related functionalized phosphine, is used as an efficient flame-retardant polyol. researchgate.net

Q & A

Q. What are the key synthetic methodologies for preparing Tris(2,6-diethoxyphenyl)phosphane, and how do reaction conditions influence purity and yield?

Synthesis typically involves nucleophilic substitution of phosphorus trichloride with 2,6-diethoxyphenol derivatives under inert conditions. Critical parameters include:

  • Solvent choice : Anhydrous THF or toluene minimizes side reactions like hydrolysis .
  • Stoichiometry : A 3:1 molar ratio of aryloxide to PCl₃ ensures complete substitution .
  • Temperature : Controlled heating (60–80°C) avoids decomposition while promoting reactivity .
  • Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) isolates the product .
    Common pitfalls: Excess moisture leads to phosphine oxide byproducts, reducing catalytic utility .

Q. How is this compound characterized to confirm structural integrity and ligand efficacy?

Key analytical methods:

  • NMR spectroscopy : ³¹P NMR shows a singlet near 0–10 ppm for trivalent phosphorus; ¹H/¹³C NMR verifies ethoxy group integrity .
  • X-ray crystallography : Resolves steric bulk from ethoxy groups and confirms trigonal pyramidal geometry .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental analysis : Matches calculated C, H, and P percentages to rule out impurities .

Q. What role does this compound play in transition-metal catalysis, and how does its steric bulk affect reactivity?

As a ligand, it enhances catalytic activity in:

  • Hydroformylation : Rhodium complexes with bulky phosphanes improve regioselectivity for linear aldehydes .
  • Cross-coupling : Palladium catalysts benefit from electron-rich, sterically hindered ligands in Suzuki-Miyaura reactions .
  • Hydrogenation : Bulky substituents prevent substrate coordination to the metal center, favoring asymmetric induction .
    Data example: Rh/CPOL-bp&PPh₃ systems achieve >90% conversion in olefin hydroformylation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding electronic properties of this compound?

Density functional theory (DFT) calculations address discrepancies:

  • Electron density maps : Compare calculated vs. experimental X-ray data to validate resonance structures .
  • Natural Bond Orbital (NBO) analysis : Quantifies donation/back-donation in metal-phosphane complexes .
  • Solvent effects : COSMO-RS models predict solvation energies, explaining reactivity variations in polar vs. nonpolar media .
    Contradiction example: Divergent NMR chemical shifts in different solvents may arise from solvent-induced polarization .

Q. What strategies mitigate ligand decomposition during high-temperature catalytic cycles involving this compound?

  • Additives : Triethylamine scavenges acidic byproducts that protonate the phosphane .
  • Encapsulation : Embedding the ligand in porous organic polymers (POPs) enhances thermal stability .
  • In situ monitoring : Raman spectroscopy tracks ligand integrity during reactions, enabling real-time adjustments .

Q. How do solvent coordination and counterion selection influence the catalytic performance of this compound-metal complexes?

  • Polar aprotic solvents (e.g., DMF): Stabilize cationic metal centers but may compete for coordination sites .
  • Weakly coordinating anions (e.g., BArF₄⁻): Improve ion pairing without disrupting the metal-phosphane bond .
  • Solvent-free systems : Ionic liquid media reduce ligand leaching in recyclable catalysts .

Q. What crystallographic challenges arise when analyzing this compound derivatives, and how are they resolved?

  • Disorder in ethoxy groups : SHELX-T refinement with restraints on bond lengths/angles improves model accuracy .
  • Twinned crystals : SIR97 software identifies twin laws and merges datasets for better resolution .
  • Low electron density : Synchrotron radiation enhances weak diffraction signals from bulky substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.